Nalpha,delta-Bis-Boc-D-ornithine
Overview
Description
Nalpha,delta-Bis-Boc-D-ornithine is a biochemical compound with the molecular formula C15H28N2O6 and a molecular weight of 332.4. It is primarily used in proteomics research and is known for its high purity, typically ≥99% . This compound is characterized by its solid physical state and is stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha,delta-Bis-Boc-D-ornithine typically involves the protection of the amino and carboxyl groups of D-ornithine. The Boc (tert-butoxycarbonyl) groups are commonly used as protecting groups. The synthetic route generally includes the following steps:
Protection of the alpha-amino group: The alpha-amino group of D-ornithine is protected using Boc anhydride in the presence of a base such as triethylamine.
Protection of the delta-amino group: The delta-amino group is subsequently protected using Boc anhydride under similar conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Nalpha,delta-Bis-Boc-D-ornithine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of Boc groups.
Bases (e.g., Triethylamine): Used during the protection steps to neutralize the acid formed.
Major Products Formed
Deprotected D-ornithine: Formed after the removal of Boc groups.
Substituted Derivatives: Formed when Boc groups are replaced by other functional groups during substitution reactions.
Scientific Research Applications
Nalpha,delta-Bis-Boc-D-ornithine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein structures and functions.
Peptide Synthesis: Employed in the synthesis of peptides where the protection of amino groups is crucial.
Drug Development: Investigated for its potential use in developing therapeutic agents due to its structural properties.
Mechanism of Action
The mechanism of action of Nalpha,delta-Bis-Boc-D-ornithine involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of D-ornithine, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Boc groups are removed to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
Nalpha-Boc-D-ornithine: Similar in structure but with only one Boc protecting group.
Nalpha,delta-Bis-Fmoc-D-ornithine: Uses Fmoc (fluorenylmethyloxycarbonyl) groups instead of Boc groups for protection.
Uniqueness
Nalpha,delta-Bis-Boc-D-ornithine is unique due to its dual Boc protection, which provides enhanced stability and specificity in peptide synthesis. This dual protection allows for selective deprotection and functionalization, making it a valuable reagent in complex synthetic processes.
Properties
IUPAC Name |
2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJSMIZZYHNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455206 | |
Record name | Nalpha,delta-Bis-Boc-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137524-82-4, 1154761-18-8 | |
Record name | Nalpha,delta-Bis-Boc-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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